6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
6-chloro-4-({1,4-dioxa-8-azaspiro[45]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-({1,4-dioxa-8-azaspiro[45]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from simpler precursor moleculesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the chromenone core or other functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.
4-Piperidone ethylene acetal: Another compound with structural similarities, used in organic synthesis.
Uniqueness
6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness makes it particularly valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c18-13-8-12-11(7-16(21)24-15(12)9-14(13)20)10-19-3-1-17(2-4-19)22-5-6-23-17/h7-9,20H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZDGDKGMERGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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